1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methylphenoxy)ethan-1-one
CAS No.: 920163-30-0
Cat. No.: VC11955494
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920163-30-0 |
|---|---|
| Molecular Formula | C24H25N7O2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
| Standard InChI | InChI=1S/C24H25N7O2/c1-18-7-5-6-10-20(18)33-16-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)15-19-8-3-2-4-9-19/h2-10,17H,11-16H2,1H3 |
| Standard InChI Key | ORZMIOXBGCTMCO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Introduction
The compound 1-(4-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methylphenoxy)ethan-1-one is a complex organic molecule that incorporates several distinct structural elements, including a triazolopyrimidine core, a piperazine ring, and a phenolic ether moiety. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its components:
-
3-Benzyl-3H-123triazolo[4,5-d]pyrimidin-7-yl has a molecular weight of approximately 227.22 g/mol (for the related compound 3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-ol) .
-
Piperazine contributes a molecular weight of 86.14 g/mol.
-
2-(2-Methylphenoxy)ethan-1-one contributes a molecular weight of 166.18 g/mol.
Thus, the estimated molecular weight for the entire compound would be around 479.54 g/mol.
Synthesis and Preparation
The synthesis of 1-(4-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methylphenoxy)ethan-1-one likely involves several steps, including the formation of the triazolopyrimidine core, attachment of the benzyl group, coupling with piperazine, and finally, linking to the phenolic ether moiety. Specific synthetic routes would depend on available starting materials and desired yields.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available, its structural components suggest potential applications in medicinal chemistry. The triazolopyrimidine system is known for its involvement in various biological processes, including enzyme inhibition and receptor modulation. The piperazine ring is a common feature in many pharmaceuticals, contributing to solubility and bioavailability. The phenolic ether group may enhance lipophilicity and membrane permeability.
Safety and Handling
Handling and safety information for this compound would follow standard protocols for organic chemicals, emphasizing proper ventilation, protective equipment, and avoidance of skin and eye contact. Specific hazard statements or precautionary measures are not detailed in the available literature.
Data Table: Components and Estimated Molecular Weights
| Component | Molecular Weight (g/mol) |
|---|---|
| 3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl | Approx. 227.22 |
| Piperazine | 86.14 |
| 2-(2-Methylphenoxy)ethan-1-one | 166.18 |
| Total Estimated Molecular Weight | Approx. 479.54 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume